molecular formula C18H24N6O B11297987 N~4~-(3,4-dimethylphenyl)-N~6~-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3,4-dimethylphenyl)-N~6~-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11297987
M. Wt: 340.4 g/mol
InChI Key: DSOVQCXDMYHFSC-UHFFFAOYSA-N
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Description

N4-(3,4-Dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the 3,4-dimethylphenyl and 3-methoxypropyl groups can be done via nucleophilic substitution reactions.

    Methylation: The methyl group is introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield corresponding ketones or carboxylic acids.

    Reduction: May yield alcohols or amines.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential therapeutic effects and pharmacokinetics.

    Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N4-(3,4-dimethylphenyl)quinazolin-4-amine hydrochloride
  • N4-(3,4-dimethylphenyl)quinazolin-4-amine

Uniqueness

N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern and the presence of both pyrazolo and pyrimidine rings. This structural uniqueness may confer distinct biological activities and physicochemical properties compared to similar compounds.

Properties

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H24N6O/c1-12-6-7-14(10-13(12)2)21-16-15-11-20-24(3)17(15)23-18(22-16)19-8-5-9-25-4/h6-7,10-11H,5,8-9H2,1-4H3,(H2,19,21,22,23)

InChI Key

DSOVQCXDMYHFSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C)C

Origin of Product

United States

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